molecular formula C17H16N2O2S B2746770 (E)-2-((2,5-dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile CAS No. 324776-86-5

(E)-2-((2,5-dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No.: B2746770
CAS No.: 324776-86-5
M. Wt: 312.39
InChI Key: NSCHIJXELRAMID-VXLYETTFSA-N
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Description

(E)-2-((2,5-Dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a Schiff base derivative of the 2-aminothiophene scaffold. Its structure features a cyclopenta[b]thiophene core substituted with a cyano group at position 3 and an imine-linked 2,5-dimethoxybenzylidene moiety at position 2 (CAS: 324776-86-5) .

Properties

IUPAC Name

2-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-20-12-6-7-15(21-2)11(8-12)10-19-17-14(9-18)13-4-3-5-16(13)22-17/h6-8,10H,3-5H2,1-2H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCHIJXELRAMID-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/C2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-((2,5-dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a compound derived from the cyclopenta[b]thiophene scaffold, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through a multi-step reaction involving the Gewald reaction followed by condensation with appropriate aldehydes. The synthetic route allows for the introduction of various substituents that can significantly affect the biological activity of the resultant compounds.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its anticancer , antioxidant , and neuroprotective properties.

Anticancer Activity

Research indicates that derivatives of cyclopenta[b]thiophene exhibit significant anticancer activity. For instance, a study evaluated the cytotoxic effects of several derivatives against human breast carcinoma cell lines (MCF-7). The results showed that certain compounds derived from this scaffold displayed high inhibitory activity against cancer cell proliferation.

Table 1: Anticancer Activity of Cyclopenta[b]thiophene Derivatives

CompoundConcentration (µg/mL)Surviving Fraction (%)
72512
92513
10576

The most active compounds were identified as having specific structural features that enhance their interaction with protein targets involved in cancer cell signaling pathways .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. A study on a closely related compound demonstrated its ability to reduce reactive oxygen species (ROS) levels and inhibit lipid peroxidation in various brain regions of mice. The results indicated that treatment with the compound enhanced the activities of antioxidant enzymes such as superoxide dismutase and catalase .

Table 2: Antioxidant Effects in Mice Brain Regions

Treatment Dose (mg/kg)Lipid Peroxidation (nmol/mg protein)SOD Activity (U/mg protein)Catalase Activity (U/mg protein)
ControlXYZ
0.1ABC
1DEF
10GHI

This suggests that the compound may offer neuroprotective benefits by mitigating oxidative stress .

Neuroprotective Effects

In addition to its antioxidant properties, this compound has shown promise in preclinical models for reducing anxiety-like behaviors without affecting locomotor activity. Such findings indicate potential applications in treating anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of cyclopenta[b]thiophene derivatives. Key factors influencing activity include:

  • Hydrophobic interactions : The presence of hydrophobic regions enhances binding affinity to target proteins.
  • Functional groups : Substituents such as methoxy groups can modulate biological activity by affecting solubility and reactivity.
  • Amino group positioning : The location and nature of amino substituents significantly influence the compound's interaction with biological targets .

Case Studies

Several case studies have highlighted the effectiveness of cyclopenta[b]thiophene derivatives:

  • Breast Cancer Study : A series of derivatives were tested against MCF-7 cells, revealing specific compounds with IC50 values significantly lower than standard chemotherapeutics .
  • Neuroprotection in Animal Models : Administration of related compounds showed reduced markers of oxidative stress in mouse models, indicating potential for therapeutic use in neurodegenerative diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiophene derivatives, including those similar to (E)-2-((2,5-dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, exhibit significant antimicrobial properties. For instance, studies have shown that 2-amino thiophene derivatives possess antifungal and antibacterial activities, making them suitable candidates for developing new antimicrobial agents .

Anti-inflammatory Potential

Recent investigations have highlighted the anti-inflammatory potential of compounds related to this compound. In silico studies suggest that these compounds may inhibit key inflammatory pathways, positioning them as promising candidates for anti-inflammatory drug development .

Tyrosinase Inhibition

The compound has been studied for its ability to inhibit tyrosinase, an enzyme critical in melanin production. This property is particularly relevant in cosmetic applications aimed at skin whitening and treating hyperpigmentation disorders . The structure-activity relationship (SAR) studies have identified specific substituents on the benzylidene moiety that enhance tyrosinase inhibition.

Conductive Polymers

The unique electronic properties of thiophene derivatives make them valuable in the development of conductive polymers. These materials are essential in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could enhance the conductivity and stability of these devices .

Dyes and Sensors

The compound's vibrant color properties can be exploited in dye applications. Additionally, its ability to interact with various substrates makes it a candidate for developing sensors that detect chemical or biological analytes through changes in conductivity or optical properties .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile and appropriate benzaldehyde derivatives under reflux conditions . Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structural integrity of the synthesized compounds.

In vitro assays have been conducted to evaluate the biological activities of synthesized derivatives. For instance, compounds were tested against various bacterial strains and fungi to assess their antimicrobial efficacy. The results indicated varying degrees of activity, correlating with structural modifications made during synthesis .

Comparison with Similar Compounds

The pharmacological and structural profiles of (E)-2-((2,5-dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile can be contextualized by comparing it to related compounds with variations in the benzylidene substituents or core structure. Key examples include:

Structural Analogs with Modified Benzylidene Groups

5TIO1 (2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile)
  • Substituents : 2,6-Dichloro (electron-withdrawing groups).
  • Pharmacological Activity :
    • Antioxidant Effects : Significantly reduced lipid peroxidation and nitrite levels in mouse brain regions (hippocampus, striatum, prefrontal cortex, cerebellum) at doses of 0.1–10 mg/kg. Enhanced superoxide dismutase (SOD) and catalase (CAT) activities, particularly in the cerebellum .
    • Anxiolytic Activity : Demonstrated anxiolytic-like effects in behavioral tests (e.g., light/dark box) without altering locomotor coordination .
  • Mechanism : Antioxidant activity may stem from direct free radical scavenging rather than upregulating SOD/CAT expression .
2-[(2-Hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester
  • Substituents : 2-Hydroxy (strong electron-donating group).
  • Properties: Synthesized via condensation of 2-aminothiophene with 2-hydroxynaphthaldehyde. Structural confirmation via IR and NMR, but pharmacological data are unavailable .
2-((4-Trifluoromethylbenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (7a)
  • Substituents : 4-Trifluoromethyl (electron-withdrawing).
Antifungal Thiophene-3-carbonitriles
  • Examples: 2-(Substituted-amino)-4,5-dialkyl-thiophene-3-carbonitriles.
  • Activity : Demonstrated antifungal efficacy, with alkyl substituents influencing potency .

Analogs with Modified Core Structures

ACS03 (Thiophene-Acridine Hybrid)
  • Structure : Combines thiophene-carbonitrile with a methoxyacridine moiety.
  • Activity : Exhibited antitumor and antileishmanial effects, likely due to DNA intercalation from the acridine group .
Pyridyl-Substituted Derivatives
  • Example: 2-((4-(Pyridin-2-yl)benzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile.
  • Properties : Pyridyl groups may enhance solubility or metal-binding capacity, though biological data are lacking .

Comparative Analysis Table

Compound Name/Structure Substituent/Modification Key Pharmacological/Physicochemical Properties References
(E)-2-((2,5-Dimethoxybenzylidene)amino)-...-carbonitrile 2,5-Dimethoxy (electron-donating) Hypothesized antioxidant potential; no reported data
5TIO1 2,6-Dichloro (electron-withdrawing) Antioxidant, anxiolytic
2-Hydroxybenzylidene derivative 2-Hydroxy (electron-donating) Structural data only
7a (Trifluoromethyl) 4-CF₃ (electron-withdrawing) Synthetic focus; no bioactivity data
ACS03 (Acridine hybrid) Methoxyacridine-thiophene fusion Antitumor, antileishmanial
Antifungal derivatives Alkyl/amino substituents Antifungal activity

Mechanistic and Structural Insights

  • Electron Effects : Electron-donating groups (e.g., -OCH₃, -OH) may enhance solubility and radical scavenging, while electron-withdrawing groups (e.g., -Cl, -CF₃) could improve membrane permeability or receptor affinity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-2-((2,5-dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile?

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key characterization techniques include:

  • IR spectroscopy to verify nitrile (C≡N, ~2220 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups.
  • ¹H/¹³C NMR to confirm the (E)-configuration via coupling patterns (e.g., a singlet for the imine proton at δ ~8.0 ppm) and aromatic/cyclopentane proton environments.
  • Mass spectrometry (MS) to validate molecular weight (e.g., [M⁺] ion matching C₂₀H₁₉N₃O₂S). Chromatographic purity (HPLC) is also recommended .

Q. What are the primary physicochemical properties influencing its bioactivity?

The compound exhibits poor aqueous solubility (logP ~5–6) due to its hydrophobic cyclopentane-thiophene core and nitrile group. This necessitates formulation strategies (e.g., microemulsions) for in vitro/in vivo studies. Thermal stability is assessed via differential scanning calorimetry (DSC), with decomposition temperatures typically >200°C .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and QSAR studies are used to predict binding affinities to targets like fungal CYP51 or cancer-related kinases. Analogous thiophene derivatives show antifungal and anticancer activity via sterol biosynthesis inhibition or kinase modulation. Density Functional Theory (DFT) calculations optimize the (E)-configuration’s electronic profile for target engagement .

Q. What strategies resolve contradictions in biological assay results across different studies?

Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (pH, solvent) or cell line heterogeneity. Standardize protocols using:

  • Solubility-matched controls (e.g., DMSO ≤0.1% v/v).
  • Orthogonal assays (e.g., fluorescence-based vs. colorimetric).
  • Metabolic stability tests (microsomal incubation) to assess false negatives from rapid degradation .

Q. How is X-ray crystallography applied to elucidate its 3D structure, and what challenges arise?

Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., ethanol/acetone). SHELXL refines the structure, while ORTEP-3 visualizes the (E)-geometry and intermolecular interactions (e.g., π-stacking of dimethoxybenzene rings). Challenges include polymorphism and twinning, mitigated by optimizing crystallization solvents .

Q. What synthetic modifications improve bioavailability without compromising activity?

  • Pro-drug approaches : Introduce hydrolyzable groups (e.g., acetyl) to the amine.
  • PEGylation : Attach polyethylene glycol to the nitrile to enhance solubility.
  • Co-crystallization with cyclodextrins or surfactants for nanoformulation .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
IR (KBr)2220 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O of methoxy)
¹H NMR (DMSO-d6)δ 8.01 (s, 1H, CH=N), δ 6.7–7.3 (m, 3H, aromatic), δ 2.5–3.2 (m, 4H, CH₂)
MSm/z 373.12 [M⁺], calculated for C₂₀H₁₉N₃O₂S

Q. Table 2: Computational Parameters for Docking Studies

SoftwareTarget Protein (PDB ID)Binding Affinity (kcal/mol)Reference
AutoDock VinaCYP51 (3JUS)-9.2 ± 0.3
SchrödingerEGFR (1M17)-8.7 ± 0.5

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